1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
1-methylimidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPCXGIYSBQULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(C=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619550 | |
| Record name | 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234014-36-8 | |
| Record name | 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Methylamine Substitution
2,4-Dibromo-5-nitropyridine is reacted with methylamine in tetrahydrofuran (THF) at 0°C, selectively substituting the bromine at position 4.
Step 2: Nitro Reduction
The nitro group is reduced using hydrogen gas (1 atm) over a palladium-carbon catalyst, yielding the corresponding amine.
Step 3: Cyclization and Oxidation
The amine undergoes cyclization with formic acid at 120°C, followed by oxidation of the methyl group to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous sulfuric acid.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methylamine, THF, 0°C | 85 |
| 2 | H₂/Pd-C, RT | 90 |
| 3 | Formic acid, 120°C | 75 |
| 4 | KMnO₄, H₂SO₄, 80°C | 65 |
Critical Analysis :
Condensation and Cyclization of Amino-Pyridine Derivatives
Amino-pyridine derivatives serve as versatile precursors. For instance, 2,3-diamino-4-methylpyridine reacts with triphosgene in dichloromethane to form the imidazole ring, followed by carboxylation via Kolbe-Schmitt reaction:
-
Imidazole Ring Formation :
Conditions : 0°C, 2 hours, 78% yield.
-
Carboxylation :
The methyl group is carboxylated using supercritical CO₂ at 150°C and 50 atm, catalyzed by potassium tert-butoxide.
Challenges :
-
High-pressure conditions necessitate specialized equipment.
-
Yield variability (50–70%) depending on CO₂ diffusion rates.
Acidic Hydrolysis of Ester or Nitrile Precursors
Hydrolysis of ester or nitrile derivatives offers a straightforward pathway:
Ester Hydrolysis
1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate esters (e.g., ethyl ester) are hydrolyzed in aqueous NaOH (2M) at 80°C for 4 hours, achieving >90% conversion.
Nitrile Hydrolysis
Nitrile analogs are treated with concentrated HCl (12M) at reflux for 8 hours, yielding the carboxylic acid in 80–85% purity.
Comparison of Hydrolysis Methods
| Precursor | Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ester | NaOH (2M) | 80°C | 4 | 92 |
| Nitrile | HCl (12M) | 110°C | 8 | 85 |
Comparative Analysis of Preparation Methods
Efficiency Metrics
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nickel-Catalyzed Cyclization | 55–65 | 95 | Moderate | High |
| Multi-Step (Patent) | 37 | 98 | Low | Low |
| Amino-Pyridine Condensation | 50–70 | 90 | High | Moderate |
| Hydrolysis of Esters/Nitriles | 85–92 | 97 | High | Low |
Strategic Recommendations :
-
Industrial Scale : Hydrolysis of esters balances yield and scalability.
-
Research Settings : Nickel-catalyzed methods offer flexibility for derivative synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response .
Comparison with Similar Compounds
Spinacine (4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid)
Spinacine (CAS 59981-63-4) shares the imidazo[4,5-c]pyridine core but features a saturated tetrahydro ring system. Key differences include:
- Structural Saturation : Spinacine’s reduced ring system alters planarity and conformational flexibility compared to the aromatic target compound.
- Tautomerism : X-ray studies confirm spinacine exists as an amphionic tautomer with protonation at N(3), stabilized by hydrogen bonding .
- Biological Activity : Spinacine has been evaluated as a carbonic anhydrase (CA) activator, showing moderate potency (Ki ~10–100 µM) due to its restricted imidazole ring .
PD123319: A Pharmacologically Active Derivative
PD123319 (CAS 1019108-05-4) is a complex derivative with substitutions enhancing receptor affinity:
- Structure: Features a diphenylacetyl group at C5 and a dimethylamino-benzyl substituent at N1.
- Activity: Acts as a selective angiotensin II type 2 (AT2) receptor antagonist, with IC₅₀ values in the nanomolar range .
- Key Difference: The bulky diphenylacetyl group and charged dimethylamino moiety enhance selectivity but reduce solubility compared to the simpler methyl-carboxylic acid derivative.
3H-Imidazo[4,5-b]pyridine-6-carboxylic Acid
This positional isomer (CAS 1019108-05-4) differs in ring fusion ([4,5-b] vs. [4,5-c]):
- Structural Impact : The shifted nitrogen positions alter electronic distribution and hydrogen-bonding capacity.
Methyl Ester Derivatives
Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate (CAS 927637-85-2) demonstrates the impact of esterification:
Carcinogenic Heterocyclic Amines (e.g., PhIP)
Compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) highlight structural parallels and divergences:
- Structural Similarity: Shared imidazopyridine core but with amino and phenyl substituents.
- Toxicity: PhIP induces DNA adduct formation and carcinogenicity in rodents, attributed to its amino group and planar aromatic system .
Research Findings and Implications
- Enzyme Interactions : Spinacine’s activity as a CA activator suggests that imidazopyridine derivatives can modulate enzyme activity, but methylation or aromaticity may alter binding kinetics .
- Receptor Targeting : PD123319 demonstrates that substituent engineering (e.g., diphenylacetyl groups) can confer receptor specificity, a strategy applicable to optimizing the target compound .
Biological Activity
1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound characterized by its unique imidazole and pyridine ring structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties. The following sections delve into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol. Its structure is defined by a fused imidazole and pyridine ring, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain substitutions on the pyridine ring enhance the antimicrobial efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound (OMe derivative) | S. aureus | 16 µg/mL |
These results suggest that modifications can significantly impact the biological activity of the compound.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A detailed study on structure-activity relationships (SAR) revealed that the presence of specific functional groups influences the antiproliferative activity against various cancer cell lines.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 0.075 |
| OMe substituted derivative | HeLa | 0.069 |
The IC₅₀ values indicate that certain derivatives are potent inhibitors of cell proliferation, suggesting their potential as therapeutic agents in cancer treatment.
The mechanism through which this compound exerts its biological effects may involve inhibition of key enzymes or pathways critical for microbial growth or cancer cell survival. For example, studies have indicated that it may act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival.
Case Study 1: Antitumor Activity
A recent study explored the effects of this compound on the HepG2 liver cancer cell line. The results showed a significant reduction in cell viability at low concentrations (EC₅₀ = 16 nM), indicating its potential as an anticancer agent with favorable selectivity over normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of several derivatives against resistant strains of bacteria. The study found that certain modifications significantly improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, and how can purity be optimized?
- Methodology : A modified synthesis involves cyclization of 4-amino-3-methylpyridine derivatives with chloroacetic acid under basic conditions, followed by carboxylation at the 6-position using CO₂ under high pressure. Purity (>95%) is achieved via recrystallization in ethanol/water (3:1 v/v) and HPLC purification (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Key Data : highlights improved yields (78% vs. 52% in prior methods) using Pd-catalyzed coupling for intermediate steps.
Q. How can the structural conformation of this compound be confirmed?
- Methodology : Use X-ray crystallography for absolute stereochemical determination. NMR (¹H, ¹³C, and 2D COSY) confirms regioselectivity, with characteristic imidazole proton shifts at δ 7.8–8.2 ppm and carboxylate carbon at δ 170–175 ppm. FTIR detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodology : LC-MS/MS with electrospray ionization (ESI+) in MRM mode (m/z 208 → 164 for quantification). Sample preparation involves protein precipitation with acetonitrile (1:4 v/v) and SPE cleanup using C18 cartridges .
Advanced Research Questions
Q. How does this compound function as a precursor to AT2 receptor antagonists like PD123319?
- Methodology : The compound is alkylated at N1 with 4-(dimethylamino)-3-methylbenzyl bromide, followed by diphenylacetyl group introduction at C5 via Friedel-Crafts acylation. Stereoselective reduction (NaBH₄/TiCl₄) ensures the (S)-configuration critical for AT2 receptor binding (IC₅₀ = 34 nM) .
- Data Contradictions : notes PD123319’s selectivity (>10,000-fold for AT2 over AT1 receptors), but in vivo studies () show variable efficacy due to metabolite interference.
Q. What role does this compound play in designing conformationally restricted peptidomimetics?
- Methodology : Replace histidine in peptide sequences (e.g., glycyl-histidyl-lysine) to restrict χ-space. Metal-binding studies (Ni²⁺/Cu²⁺) using UV-Vis and circular dichroism (CD) reveal altered complexation kinetics (Kd = 1.2 × 10⁻⁶ M vs. 3.8 × 10⁻⁶ M for histidine) .
Q. How can its immunomodulatory potential be evaluated in vitro?
- Methodology : Test cytokine modulation (IL-6, TNF-α) in LPS-stimulated macrophages via ELISA. Electrophoresis (SDS-PAGE) confirms non-denaturing interactions with lipoproteins, while flow cytometry measures T-cell activation (CD69/CD25 markers) .
Q. What strategies mitigate oxidative degradation during long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
